4-Methyl-2-nitro-thiobenzamide
Description
4-Methyl-2-nitro-thiobenzamide (systematic name: N-(2-nitro-4-methylphenyl)thioamide) is a thiobenzamide derivative characterized by a benzene ring substituted with a methyl group at the para-position (C4), a nitro group at the ortho-position (C2), and a thioamide (-C(=S)NH₂) functional group. Thiobenzamides are of interest in medicinal chemistry due to their roles as enzyme inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C8H8N2O2S |
|---|---|
Molecular Weight |
196.23 g/mol |
IUPAC Name |
4-methyl-2-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C8H8N2O2S/c1-5-2-3-6(8(9)13)7(4-5)10(11)12/h2-4H,1H3,(H2,9,13) |
InChI Key |
OTOKPKGDICCKPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=S)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences and similarities between 4-Methyl-2-nitro-thiobenzamide and related compounds from the evidence:
Key Observations:
This may improve binding to biological targets like enzymes or receptors. Sulfonamide derivatives (e.g., compound in ) exhibit stronger acidity due to the -SO₂NH- group, affecting solubility and reactivity.
Methyl and methoxy groups (e.g., in ) improve lipophilicity, influencing membrane permeability in bioactive compounds.
Heterocyclic Modifications :
- Thiazole- or coumarin-containing analogs () demonstrate expanded π-conjugation, which correlates with fluorescence properties and enhanced bioactivity.
Physicochemical Properties
While melting points, solubility, and stability data for this compound are absent in the evidence, analogs provide clues:
Q & A
Q. What computational tools predict binding affinity for target proteins?
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